

Spectroscopic Characterization of 4-bromo-N,N-dimethyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-bromo-N,N-dimethyl-3-nitroaniline
Cat. No.:	B1331253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **4-bromo-N,N-dimethyl-3-nitroaniline** (CAS No. 70076-04-9). While experimental spectroscopic data for this specific compound is not readily available in public databases, this document outlines the expected spectral characteristics based on the analysis of structurally related compounds. It also provides comprehensive, generalized experimental protocols for the key spectroscopic techniques used in the structural elucidation of organic molecules.

Molecular Structure and Properties:

- IUPAC Name: **4-bromo-N,N-dimethyl-3-nitroaniline**
- Molecular Formula: C₈H₉BrN₂O₂[\[1\]](#)
- Molecular Weight: 245.07 g/mol [\[1\]](#)
- SMILES: CN(C)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-bromo-N,N-dimethyl-3-nitroaniline**. These predictions are based on the known spectral data of analogous

compounds, including 4-bromo-N,N-dimethylaniline, N,N-dimethyl-3-nitroaniline, and other substituted nitroanilines.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	d	1H	Ar-H (proton ortho to the nitro group)
~ 7.4 - 7.6	dd	1H	Ar-H (proton ortho to the bromine and meta to the nitro group)
~ 6.8 - 7.0	d	1H	Ar-H (proton ortho to the dimethylamino group)
~ 3.0 - 3.2	s	6H	-N(CH ₃) ₂

Prediction basis: Aromatic protons are expected in the downfield region, with the proton ortho to the electron-withdrawing nitro group being the most deshielded. The dimethylamino protons will appear as a singlet in the upfield region.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C-N(CH ₃) ₂
~ 145 - 150	C-NO ₂
~ 130 - 135	C-H (ortho to Br)
~ 125 - 130	C-H (ortho to NO ₂)
~ 115 - 120	C-Br
~ 110 - 115	C-H (ortho to N(CH ₃) ₂)
~ 40 - 45	-N(CH ₃) ₂

Prediction basis: The carbon atoms attached to the nitrogen and nitro groups will be the most downfield. The carbon attached to the bromine will also be significantly shifted. The methyl carbons of the dimethylamino group will be the most upfield.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch (-N(CH ₃) ₂)
~ 1590 - 1570	Strong	Aromatic C=C stretch
~ 1530 - 1500	Strong	Asymmetric NO ₂ stretch
~ 1350 - 1320	Strong	Symmetric NO ₂ stretch
~ 1250 - 1200	Strong	C-N stretch
~ 700 - 600	Strong	C-Br stretch

Prediction basis: The spectrum will be dominated by strong absorptions from the nitro group. Characteristic peaks for aromatic and aliphatic C-H, C=C, C-N, and C-Br bonds are also expected.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
245/247	~ 100 / ~ 98	[M] ⁺ / [M+2] ⁺ (presence of Bromine)
230/232	Moderate	[M - CH ₃] ⁺
200/202	Moderate	[M - NO ₂] ⁺
185	Low	[M - NO ₂ - CH ₃] ⁺

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion. Fragmentation is expected to involve the loss of a methyl group and the nitro group.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of a newly synthesized batch of **4-bromo-N,N-dimethyl-3-nitroaniline**.

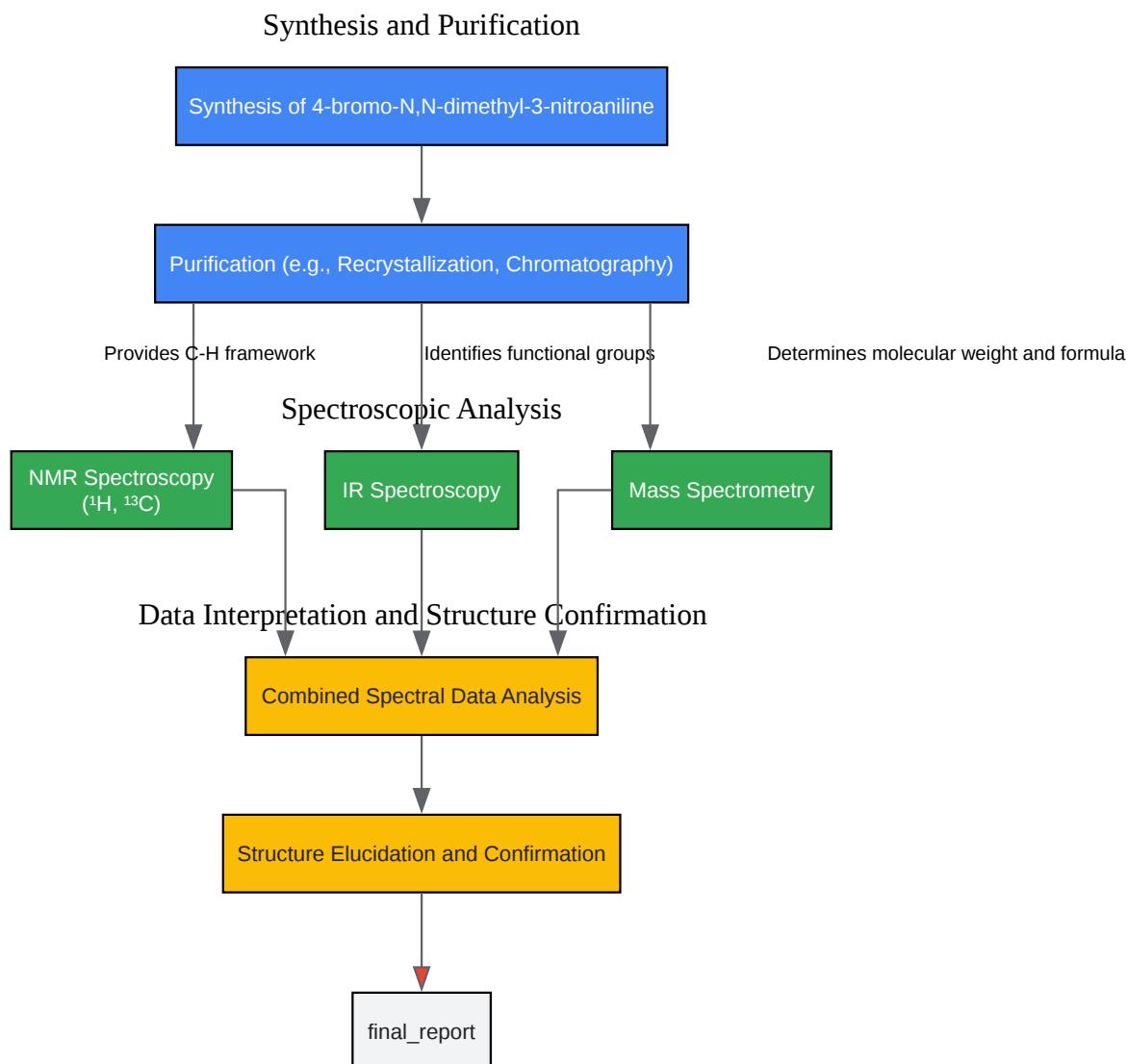
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
 - Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR (typically 1024 or more) due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.


- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
- Sample Preparation (for GC-MS):
 - Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Data Acquisition (Electron Ionization - EI):
 - Inject a small volume of the sample solution into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.
 - In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
 - The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **4-bromo-N,N-dimethyl-3-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-bromo-N,N-dimethyl-3-nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331253#spectroscopic-characterization-of-4-bromo-n-n-dimethyl-3-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com